![molecular formula C6H6N4 B1619070 1-甲基-1H-吡唑并[3,4-d]嘧啶 CAS No. 6288-86-4](/img/structure/B1619070.png)
1-甲基-1H-吡唑并[3,4-d]嘧啶
描述
1-Methyl-1h-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been shown to exhibit significant anti-proliferative activities against various cancer cell lines.
- In Vitro Studies : For instance, compound 1a demonstrated low micromolar inhibition potency against multiple tumor cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values were notably low, indicating strong anti-cancer properties (e.g., IC50 for A549 cells was 2.24 µM) compared to doxorubicin .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
1a | 2.24 | A549 |
1d | 5.20 | PC-3 |
Doxorubicin | 9.20 | A549 |
- Mechanism of Action : The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to these kinases, the compound induces apoptosis in cancer cells.
Kinase Inhibition
The compound has also been explored as a potential kinase inhibitor beyond CDKs. Recent studies have synthesized derivatives that target the epidermal growth factor receptor (EGFR), showing promising anti-proliferative activities against cancer cell lines like A549 and HCT-116. Notably, compound 12b exhibited an IC50 value of 0.016 µM against wild-type EGFR, indicating potent inhibitory activity .
Sigma-1 Receptor Ligands
Another area of application is the development of sigma-1 receptor (σ1R) ligands. Derivatives of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine have been identified as selective σ1R antagonists with favorable pharmacokinetic profiles, showing potential for pain management therapies due to their antinociceptive properties in animal models .
Case Study 1: Antitumor Activity Evaluation
In a systematic evaluation of various derivatives of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine, researchers synthesized several analogs and assessed their biological activities using MTT assays across different cancer cell lines. The study concluded that modifications to the pyrazolo-pyrimidine scaffold significantly affected anticancer potency, with specific substitutions enhancing activity against targeted cell lines .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR study was conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives to identify key structural features responsible for their biological activity. This research revealed that specific functional groups at defined positions on the scaffold could enhance binding affinity to target proteins such as EGFR and CDKs, paving the way for optimized drug design in future therapeutic applications .
作用机制
- CDK2 forms complexes with cyclins (such as cyclin A) and phosphorylates downstream substrates involved in cell cycle progression .
- Impact on Bioavailability :
- Efficacy and Stability :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
1-Methyl-1h-pyrazolo[3,4-d]pyrimidine has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis . The interaction between 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine and CDK2 is likely due to the compound’s ability to mimic the ATP binding site of the enzyme .
Cellular Effects
In cellular studies, 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine has shown significant inhibitory effects on the growth of various cell lines . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . These effects are likely due to the compound’s ability to inhibit CDK2, leading to alterations in cell cycle progression and induction of apoptosis .
Molecular Mechanism
At the molecular level, 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine exerts its effects by binding to the ATP binding site of CDK2 . This binding inhibits the activity of CDK2, leading to cell cycle arrest and apoptosis . Molecular docking simulations have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding with Leu83 .
生物活性
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Synthesis
The structure of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine consists of a pyrazolo ring fused to a pyrimidine moiety. This unique scaffold allows for various chemical modifications that can enhance its biological properties. Synthetic pathways typically involve multi-step organic reactions, utilizing reagents such as alkylating agents and phase transfer catalysts to yield derivatives with improved pharmacological profiles .
Antitumor Effects
Numerous studies have demonstrated the antitumor activity of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- Compound 1a , a derivative bearing the pyrazolo[3,4-d]pyrimidine scaffold, exhibited significant inhibitory activity against various cancer cell lines. Its IC50 value against A549 lung cancer cells was reported at 2.24 µM , significantly lower than that of doxorubicin (9.20 µM), indicating its potential as a novel anticancer agent .
- In another study, derivatives were tested against colorectal carcinoma (HCT 116) and human breast cancer (MCF-7) cell lines, with some compounds showing IC50 values as low as 22.7 µM , demonstrating comparable efficacy to established chemotherapeutics .
The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways:
- Phosphodiesterase Inhibition : Some pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs), particularly PDE5. This inhibition can lead to increased intracellular cGMP levels, promoting apoptosis in cancer cells .
- Kinase Inhibition : The compounds also interact with various kinases involved in cell proliferation and survival. For example, selective inhibition of the epidermal growth factor receptor (EGFR) has been observed with certain derivatives, which could be pivotal in treating cancers characterized by EGFR overexpression .
Summary of Research Findings
Study | Compound | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|---|
1a | A549 | 2.24 | Antitumor activity | |
P1 | HCT116 | 22.7 | PDE inhibition | |
12b | A549 | 8.21 | EGFR inhibition |
Case Studies
- Anticryptosporidial Activity : A study screened multiple compounds including pyrazolopyrimidines for their efficacy against Cryptosporidium parvum, revealing promising results where certain derivatives showed potent activity against this pathogen, suggesting broader therapeutic applications beyond oncology .
- Structure-Activity Relationship Studies : Research focusing on the structure-activity relationships (SAR) of various derivatives has revealed that modifications to the pyrazolo[3,4-d]pyrimidine core can significantly alter potency and selectivity towards different biological targets, underscoring the importance of chemical diversity in drug development efforts .
属性
IUPAC Name |
1-methylpyrazolo[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-10-6-5(3-9-10)2-7-4-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLXGVNIBMHMNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC=C2C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279179 | |
Record name | 1-methyl-1h-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6288-86-4 | |
Record name | 6288-86-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11578 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-methyl-1h-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。